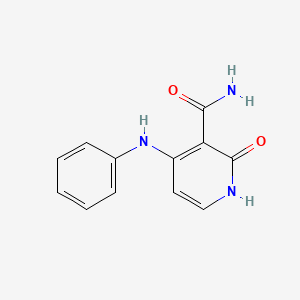

![molecular formula C23H33N3O B5544997 2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)

2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical processes, including the formation of piperazinylalkyl moieties and the introduction of various functional groups to the core structure. For instance, the synthesis of N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl derivatives has been described, demonstrating the complexity and versatility of synthetic routes for similar compounds (Śladowska et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to "2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol" involves advanced techniques such as X-ray crystallography, FT-IR, NMR, and mass spectrometry. These techniques provide detailed insights into the arrangement of atoms within the molecule and the nature of its bonds, as seen in the analysis of nitrogenous compounds containing related structures (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of such complex molecules can be influenced by the presence of piperazine and pyridine rings, as well as other substituents. Studies on similar compounds reveal insights into their potential interactions and reactions, such as the synthesis and evaluation of (cyanomethyl)piperazines as PAF antagonists, indicating the diverse chemical behavior of these molecules (Carceller et al., 1993).

Scientific Research Applications

Synthesis and Structural Activity

A study by Carceller et al. (1993) explored the synthesis and structure-activity relationships of a class of compounds including the chemical of interest. These compounds were evaluated for their potential as PAF (platelet-activating factor) antagonists. Specifically, they assessed the in vitro and in vivo activity in different assays related to platelet aggregation and hypotension in rats. The study highlighted how specific structural modifications could significantly enhance oral activity and potency (Carceller et al., 1993).

Analytical Methodology

Muszalska, Śladowska, and Sabiniarz (2005) developed an HPLC and TLC methodology for determining the purity of a compound structurally similar to the chemical . Their research focused on establishing a reliable analytical method for quality control and purity assessment, which is crucial in pharmaceutical research (Muszalska, Śladowska & Sabiniarz, 2005).

Antitumor Activity

Naito et al. (2005) investigated the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, which included structures related to the chemical of interest. They tested these compounds for cytotoxic activity against several tumor cell lines, demonstrating significant antitumor activity in specific derivatives. Such studies are vital for the development of new cancer therapies (Naito et al., 2005).

Crystal Structure Analysis

Kavitha et al. (2014) conducted a study on the crystal structure of a compound closely related to the one . Understanding the molecular and crystal structure is essential in the field of medicinal chemistry, as it helps in the design of more effective and targeted pharmaceutical agents (Kavitha et al., 2014).

properties

IUPAC Name |

2-methyl-4-[4-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]phenyl]butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O/c1-19-5-4-12-24-22(19)18-26-15-13-25(14-16-26)17-21-8-6-20(7-9-21)10-11-23(2,3)27/h4-9,12,27H,10-11,13-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAQLQYIKVAWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

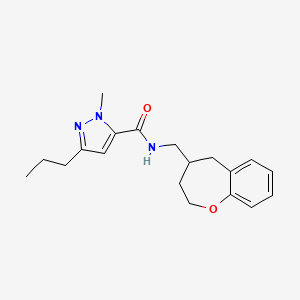

![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)

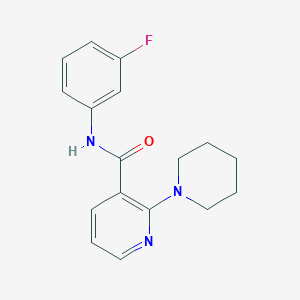

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)

![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)

![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)

![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)

![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)